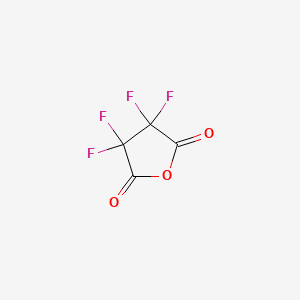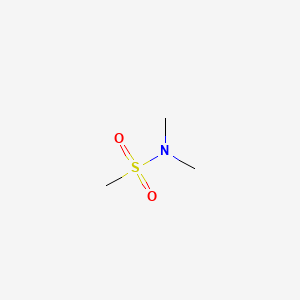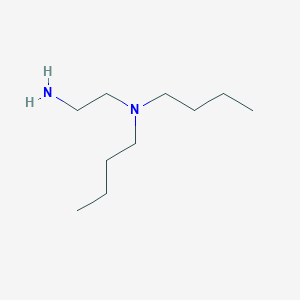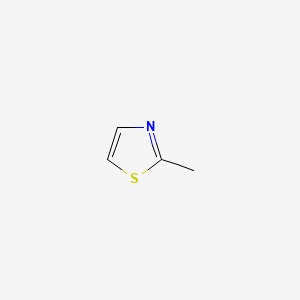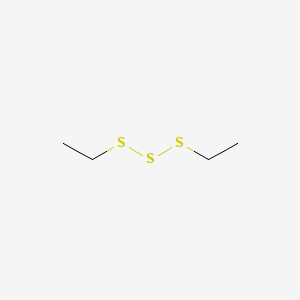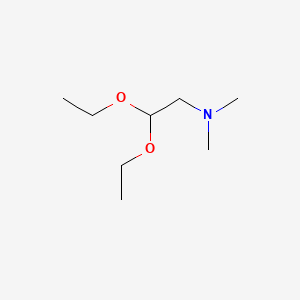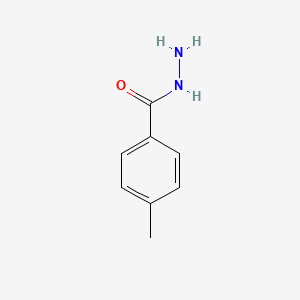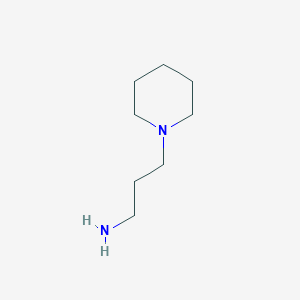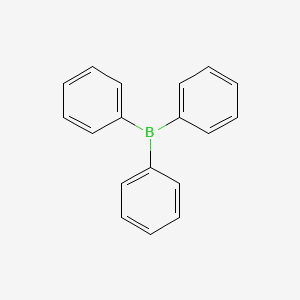
Triphénylborane
Vue d'ensemble
Description
Triphenylborane is a chemical compound with the formula ( \text{B(C}_6\text{H}_5\text{)}_3 ). It is a white crystalline solid that is both air and moisture sensitive, slowly forming benzene and triphenylboroxine upon exposure . The compound is insoluble in water but soluble in aromatic solvents. The core structure of triphenylborane is trigonal planar, with the phenyl groups rotated at about a 30° angle from the core plane .
Applications De Recherche Scientifique
Triphenylborane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Triphenylborane (BPh3) primarily targets organic substrates in various chemical reactions . It acts as a Lewis acid, interacting with these substrates to facilitate transformations .
Mode of Action
Triphenylborane interacts with its targets through Lewis acid-base interactions . It can activate certain compounds, facilitating nucleophilic attacks and leading to various transformations . For instance, it can catalyze the copolymerization of epoxides with CO2, isocyanate, and organic anhydrides .
Biochemical Pathways
Triphenylborane is involved in several biochemical pathways. It plays a role in the frustrated Lewis pair (FLP) mediated cleavage of hydrogen and hydrogenation catalysis . It also catalyzes reductive N-methylations and C-methylations with CO2 and silane, leading to value-added organic products . Furthermore, it is involved in cycloadditions and insertion reactions .
Result of Action
The action of Triphenylborane results in various organic transformations. For instance, it can facilitate the formation of polycarbonate copolymers and controlled diblock copolymers, as well as alternating polyurethanes . It can also lead to the production of value-added organic products through reductive N-methylations and C-methylations .
Action Environment
The action of Triphenylborane can be influenced by environmental factors. It is both air and moisture sensitive, slowly forming benzene and triphenylboroxine . It is soluble in aromatic solvents , which can affect its reactivity and stability. Its use in industrial applications, such as the hydrocyanation of butadiene to adiponitrile, a nylon intermediate , also suggests that it can operate effectively in various chemical environments.
Méthodes De Préparation
Triphenylborane was first synthesized in 1922. The most common synthetic route involves the reaction of boron trifluoride diethyl etherate with phenylmagnesium bromide (a Grignard reagent) . The reaction is as follows: [ \text{BF}_3 \cdot \text{O(C}_2\text{H}_5\text{)}_2 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrF} + \text{(C}_2\text{H}_5\text{)}_2\text{O} ]
Another method involves the thermal decomposition of trimethylammonium tetraphenylborate: [ \text{[B(C}_6\text{H}_5\text{)}_4\text{][NH(CH}_3\text{)}_3] \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + \text{N(CH}_3\text{)}_3 + \text{C}_6\text{H}_6 ]
Industrial production of triphenylborane is typically carried out by reacting sodium metal, a haloaromatic (such as chlorobenzene), and a secondary alkyl borate ester .
Analyse Des Réactions Chimiques
Triphenylborane undergoes various types of chemical reactions, including:
Oxidation: Triphenylborane can be oxidized to form triphenylboroxine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenyl groups can be replaced by other substituents.
Complex Formation: Triphenylborane forms complexes with amines, such as pyridine-triphenylborane complexes, which are used as catalysts.
Common reagents used in these reactions include Grignard reagents, boron trifluoride, and various amines. Major products formed from these reactions include benzene, triphenylboroxine, and various triarylborane amine complexes .
Comparaison Avec Des Composés Similaires
Triphenylborane is similar to other triarylboranes, such as tris(pentafluorophenyl)borane and triphenylmethyl cation. it is a weaker Lewis acid compared to tris(pentafluorophenyl)borane due to the absence of electronegative fluorine atoms . Other similar compounds include boron trifluoride and boron trichloride, which are also used as Lewis acids in various chemical reactions .
Similar Compounds
- Tris(pentafluorophenyl)borane
- Triphenylmethyl cation
- Boron trifluoride
- Boron trichloride
Triphenylborane’s unique properties, such as its moderate Lewis acidity and ability to form stable complexes, make it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
triphenylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVLWZRHLXFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027345 | |
| Record name | Triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline solid; [Reference #1] Off-white odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Borane, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000119 [mmHg] | |
| Record name | Triphenylborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
960-71-4 | |
| Record name | Triphenylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6282553L0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

